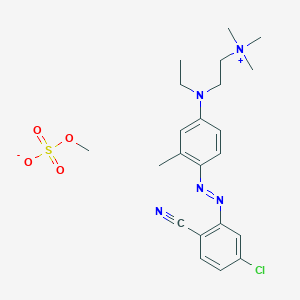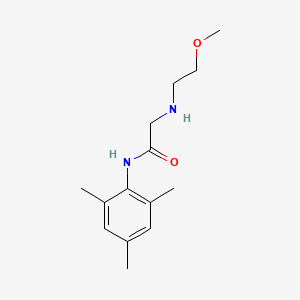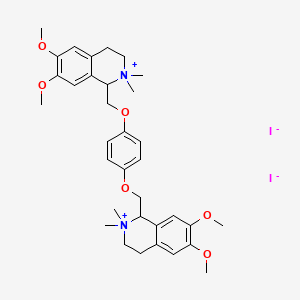
Isoquinolinium, 1,1'-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is a complex organic compound with a unique structure that includes isoquinolinium and phenylenebis(oxymethylene) moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) typically involves the reaction of isoquinolinium salts with p-phenylenebis(oxymethylene) derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反应分析
Types of Reactions
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.
科学研究应用
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
Isoquinolinium salts: Similar in structure but may lack the p-phenylenebis(oxymethylene) moiety.
Quinoline derivatives: Share the quinoline core structure but differ in functional groups and substituents.
Tetrahydroisoquinoline compounds: Similar in having the tetrahydroisoquinoline structure but vary in other substituents.
Uniqueness
Isoquinolinium, 1,1’-(p-phenylenebis(oxymethylene))bis(1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-, diiodide) is unique due to its specific combination of isoquinolinium and p-phenylenebis(oxymethylene) moieties, which confer distinct chemical and biological properties
属性
CAS 编号 |
606-47-3 |
|---|---|
分子式 |
C34H46I2N2O6 |
分子量 |
832.5 g/mol |
IUPAC 名称 |
1-[[4-[(6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-1-yl)methoxy]phenoxy]methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;diiodide |
InChI |
InChI=1S/C34H46N2O6.2HI/c1-35(2)15-13-23-17-31(37-5)33(39-7)19-27(23)29(35)21-41-25-9-11-26(12-10-25)42-22-30-28-20-34(40-8)32(38-6)18-24(28)14-16-36(30,3)4;;/h9-12,17-20,29-30H,13-16,21-22H2,1-8H3;2*1H/q+2;;/p-2 |
InChI 键 |
LPOLCRUFHFAZAZ-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)OCC4C5=CC(=C(C=C5CC[N+]4(C)C)OC)OC)OC)OC)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



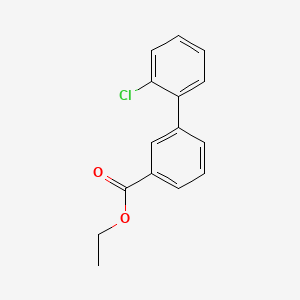
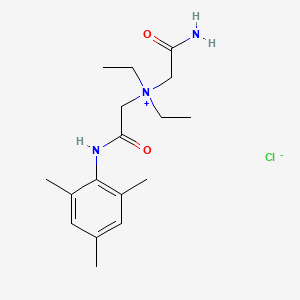
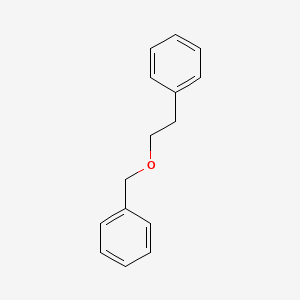

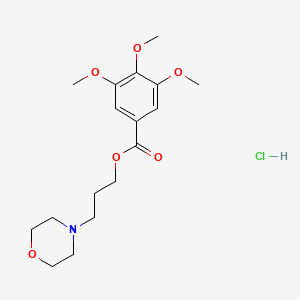
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)


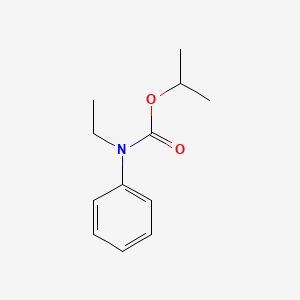
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
